5-Amino-3-bromo-2-morpholinopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-2-morpholinopyridine is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 . It is commonly used in various synthetic preparations .
Molecular Structure Analysis
The InChI code for 5-Amino-3-bromo-2-morpholinopyridine is 1S/C9H12BrN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-Amino-3-bromo-2-morpholinopyridine are not available, similar compounds are often involved in Suzuki cross-coupling reactions .Scientific Research Applications
Synthesis and Chemical Properties
5-Amino-3-bromo-2-morpholinopyridine serves as an intermediate in the synthesis of various chemically significant compounds. Its applications extend to the development of new materials with potential vasodilation properties, antibacterial agents, and analgesic activities.
Selective Amination and Catalysis : The compound has been used in selective amination processes catalyzed by palladium complexes, demonstrating its utility in producing highly selective aminopyridine derivatives with excellent yield. This process underlines its importance in organic synthesis, particularly in the modification of polyhalopyridines for creating compounds with desired chemical properties (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Vasodilation Properties : Research into the synthesis of new 3-pyridinecarboxylates from bromopyridine derivatives, including reactions with secondary amines such as morpholine, has indicated considerable vasodilation properties. This discovery suggests potential applications in developing therapeutic agents targeting vascular health (A. S. Girgis et al., 2008).
Antibacterial and Analgesic Activity : The compound's involvement in the synthesis of thiazolo[4,5-d]pyrimidines and its subsequent evaluation for antibacterial effectiveness showcases its relevance in medicinal chemistry. Additionally, novel pyrimidine derivatives synthesized using 5-Amino-3-bromo-2-morpholinopyridine have been tested for analgesic and ulcerogenic activity, revealing significant analgesic properties without ulcerogenic effects, indicating its potential in pain management (M. Rahimizadeh et al., 2011; A. Chaudhary et al., 2012).
Photophysical and Biomolecular Binding Properties : The synthesis of new series of quinolines via Buchwald–Hartwig amination, involving reactions with bromoquinoline precursors and morpholine, has been studied for their photophysical properties and biomolecular binding capabilities. These findings suggest applications in developing fluorescent probes and materials with specific biological interactions (H. Bonacorso et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-bromo-6-morpholin-4-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHELECNPYPJWHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742678 |
Source
|
Record name | 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-bromo-2-morpholinopyridine | |
CAS RN |
1215932-56-1 |
Source
|
Record name | 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.